molecular formula C17H22N6O3 B11266579 N-(4-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11266579
M. Wt: 358.4 g/mol
InChI Key: SKSKDYDNBCQNQF-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with methoxyphenyl, methylpiperidinyl, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrimidine ring can be performed using nitric acid and sulfuric acid.

    Substitution with methoxyphenyl and methylpiperidinyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated precursors, base catalysts.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

    Hydrolysis: Decomposition products of the pyrimidine ring.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The unique combination of methoxyphenyl, methylpiperidinyl, and nitro groups in N4-(4-METHOXYPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O3/c1-11-4-3-9-22(10-11)17-20-15(18)14(23(24)25)16(21-17)19-12-5-7-13(26-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

SKSKDYDNBCQNQF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N

Origin of Product

United States

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